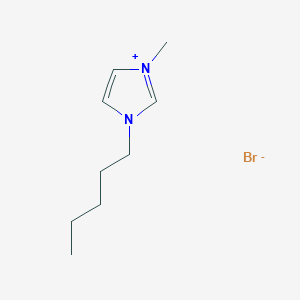
1-Methyl-3-pentylimidazolium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-pentylimidazolium bromide is a useful research compound. Its molecular formula is C9H17BrN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Electrolytes in Energy Storage
1-Methyl-3-pentylimidazolium bromide is increasingly recognized as an effective electrolyte for lithium-ion batteries. Its ionic conductivity enhances battery performance and longevity, making it a promising candidate for next-generation energy storage solutions. Research indicates that ionic liquids like this compound can improve the efficiency of lithium-ion transport within the battery, leading to better charge-discharge cycles and overall energy efficiency .
Green Solvent Applications
This compound serves as a green solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds while promoting environmentally friendly reactions positions it as an alternative to traditional organic solvents that are often volatile and hazardous. Studies have shown that using this compound can facilitate reactions under milder conditions, thus reducing energy consumption and waste generation .
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its unique properties allow for more accurate modeling of biological systems, providing insights into mechanisms of action at the molecular level. For example, it has been used to study the effects of ionic liquids on enzyme stability and activity, revealing critical information about enzyme kinetics and thermodynamics .
Separation Processes
The compound is employed in liquid-liquid extraction processes for purifying bioactive compounds from natural sources. Its selective solvation capabilities enable efficient separation of desired compounds from complex mixtures. This application is particularly valuable in pharmaceuticals and nutraceuticals, where the extraction of specific active ingredients is crucial for product efficacy .
Nanotechnology
In nanotechnology, this compound plays a significant role in the synthesis of nanomaterials. Its properties facilitate the formation of nanoparticles and nanocomposites that are essential for developing advanced materials used in electronics and medicine. Research has demonstrated that ionic liquids can stabilize nanoparticles during synthesis, leading to improved size control and dispersibility .
Case Study 1: Lithium-Ion Batteries
A study conducted on lithium-ion batteries incorporating this compound showed significant improvements in cycle stability and capacity retention compared to conventional electrolytes. The ionic liquid's high ionic conductivity contributed to enhanced charge transport within the battery cells .
Case Study 2: Green Chemistry
In a series of experiments aimed at optimizing organic reactions using this compound as a solvent, researchers observed that reaction yields increased by up to 30% compared to traditional solvents. This finding underscores the compound's potential in promoting sustainable chemical processes .
Case Study 3: Biochemical Applications
Research involving the use of this compound in enzyme assays revealed that this ionic liquid could stabilize enzymes against denaturation while maintaining their catalytic activity. This property makes it a valuable tool for studying enzyme mechanisms under various conditions .
属性
分子式 |
C9H17BrN2 |
|---|---|
分子量 |
233.15 g/mol |
IUPAC 名称 |
1-methyl-3-pentylimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
PXFKRXXEFJDOMO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCN1C=C[N+](=C1)C.[Br-] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















